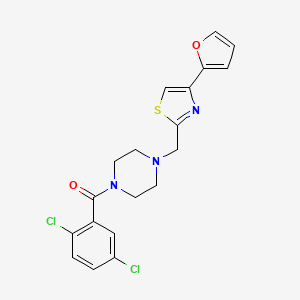

(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Description

The compound "(2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone" features a 2,5-dichlorophenyl group attached to a methanone moiety, which is further linked to a piperazine ring substituted with a thiazole-furan hybrid scaffold. This structure integrates multiple pharmacophoric elements:

- Piperazine ring: Improves solubility and bioavailability, commonly used in CNS-targeting drugs.

- Thiazole-furan system: Contributes π-electron density and heteroatom-mediated binding.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-13-3-4-15(21)14(10-13)19(25)24-7-5-23(6-8-24)11-18-22-16(12-27-18)17-2-1-9-26-17/h1-4,9-10,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRIHCOCAMVZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Thiazole Ring:

- Starting with a furan-2-yl compound, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

-

Attachment of the Piperazine Ring:

- The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base, such as sodium hydride, to form the piperazine-thiazole intermediate.

-

Coupling with Dichlorophenyl Group:

- Finally, the intermediate is coupled with a dichlorophenyl ketone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones under the influence of oxidizing agents like hydrogen peroxide.

Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Halogenating agents, Lewis acids.

Major Products:

Oxidation: Furanones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various chemical conditions.

Biology:

- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Medicine:

- Explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry:

- Potential applications in the development of agrochemicals and other industrial chemicals due to its diverse functional groups.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The thiazole ring may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. The piperazine ring could interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

The table below summarizes key differences between the target compound and analogs from the evidence:

Key Observations:

Aromatic Substituents: The target compound’s 2,5-dichlorophenyl group differs from 4-chlorophenyl/4-fluorophenyl in and methoxyphenyl in . The furan-thiazole system in the target compound provides a conjugated π-system distinct from the benzothiazole in or triazolyl-pyrazolyl in , which may alter electronic properties and target selectivity.

Core Heterocycles: The piperazine ring in the target compound contrasts with pyrazoline in .

Crystallographic Data :

Pharmacological Potential

- Target Compound : The piperazine-thiazole-furan scaffold is structurally analogous to antipsychotics (e.g., trifluoperazine) and antimicrobial agents, though specific activity data is lacking.

- Compounds 4/5: No explicit bioactivity reported, but fluorophenyl and chlorophenyl groups are common in kinase inhibitors .

Biological Activity

The compound (2,5-Dichlorophenyl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Dichlorophenyl group : Often associated with increased lipophilicity and bioactivity.

- Furan and thiazole moieties : Known for their roles in various biological activities, including antimicrobial and anticancer properties.

- Piperazine ring : Commonly found in many pharmacologically active compounds, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in the compound may enhance its effectiveness against a range of pathogens. For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. The compound under discussion may act by inducing apoptosis in cancer cells. In vitro studies have shown similar thiazole derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines . The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2, indicating a potential pathway for therapeutic intervention .

Study 1: Anticancer Efficacy

A study evaluated various thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to the target compound displayed significant growth inhibition, particularly in HT29 colon cancer cells. The most potent analogs had IC50 values comparable to established drugs, suggesting that the compound might be developed further for anticancer applications .

Study 2: Antimicrobial Screening

Another research effort focused on synthesizing and testing thiazole derivatives for antimicrobial activity. The findings revealed that several analogs exhibited broad-spectrum activity against both bacterial and fungal strains. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as kinases related to cancer progression .

- Induction of Apoptosis : By modulating apoptotic pathways, the compound may promote cell death in malignant cells.

- Antimicrobial Action : The disruption of microbial cell walls or interference with metabolic pathways is a common mechanism observed in related thiazole compounds.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.